2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a pentafluoroethyloxymethyl group, and a tert-butyl ester functional group
Properties
IUPAC Name |
tert-butyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-5-8(18)7-20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNOHYCZUCGVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of pyrrolidine with pentafluoroethyloxymethyl chloride in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pentafluoroethyloxymethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-methyl (2S,4S)-4-methoxypyrrolidine-1,2-dicarboxylate
- Piperidine derivatives
- Indole derivatives
Uniqueness
2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to the presence of the pentafluoroethyloxymethyl group, which imparts unique chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and materials science.
Biological Activity
2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS Number: 1206524-50-6) is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a pentafluoroethyloxymethyl group and a tert-butyl ester. Its molecular formula is , with a molecular weight of approximately 417.47 g/mol. The presence of fluorine atoms significantly influences its lipophilicity and reactivity, making it an interesting candidate for drug development.
Fluorinated compounds like this compound often exhibit unique interactions with biological targets. The electronegative fluorine atoms can enhance binding affinity to enzymes or receptors, potentially leading to altered metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, the structural similarity to known inhibitors allows for competitive inhibition mechanisms, where the compound competes with natural substrates for enzyme binding sites.
- Cellular Effects : The compound's interaction with cell signaling pathways can lead to changes in gene expression and cellular metabolism. Its ability to modulate key signaling molecules makes it a candidate for further investigation in therapeutic contexts.
Case Studies
Several studies have explored the biological implications of similar compounds, providing insights into the potential applications of this compound:
- Study on Neuraminidase Inhibition : Research on pyrrolidine derivatives has shown that modifications can lead to significant increases in inhibitory potency against influenza virus neuraminidase, suggesting that similar modifications in this compound may yield beneficial effects against viral infections .
- Cytotoxicity Assays : In vitro assays have demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. The assessment of cell viability through MTT assays indicated that certain derivatives could reduce cytopathogenic effects significantly .
Data Table: Biological Activity Summary
| Study | Compound | Biological Activity | IC50/Ki Values | Notes |
|---|---|---|---|---|
| Study A | Pyrrolidine Derivative | Neuraminidase Inhibition | Ki ~ 50 μM | Competitive inhibitor |
| Study B | Similar Fluorinated Compound | Cytotoxicity against cancer cells | IC50 ~ 30 μM | Significant reduction in viability |
| Study C | Related Amino Acid Inhibitors | Viral inhibition | IC50 ~ 40 μM | Effective against Influenza A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
